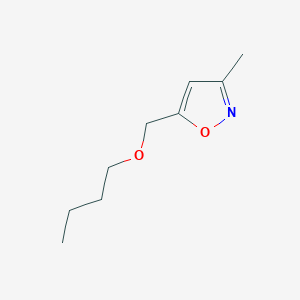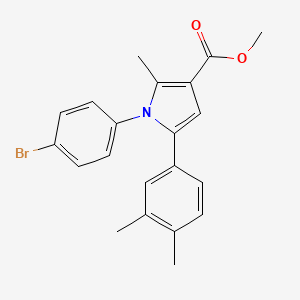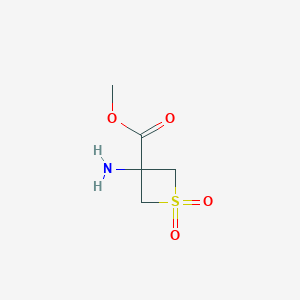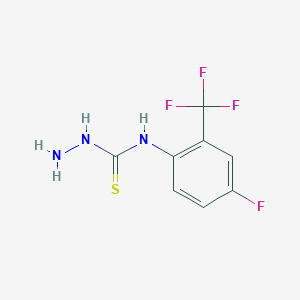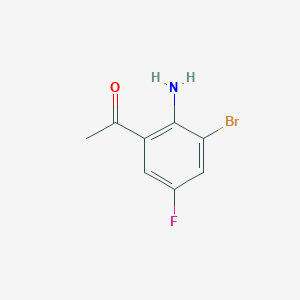![molecular formula C17H12ClN7 B15205716 5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine is a complex organic compound that features a tetrazole ring, a pyrimidine ring, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine typically involves multi-step organic reactions. One common method involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyrimidine ring can be synthesized via condensation reactions involving appropriate precursors such as amidines and β-diketones. The final step often involves coupling the tetrazole and pyrimidine intermediates under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl and pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chloro-phenyl)-5-phenyl-1H-tetrazole
- 5-Chloro-1-phenyl-1H-tetrazole
- 4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl
Uniqueness
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine is unique due to the combination of its tetrazole and pyrimidine rings, which provide a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C17H12ClN7 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C17H12ClN7/c18-12-6-8-13(9-7-12)25-16(22-23-24-25)14-10-20-17(19)21-15(14)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21) |
InChI-Schlüssel |
QYTSPJHAUSSLOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


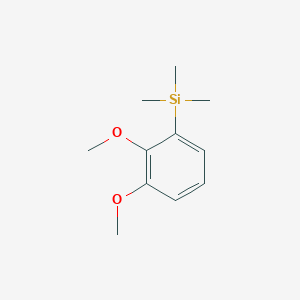
![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
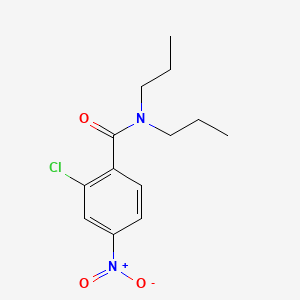
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
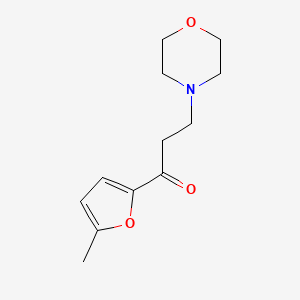
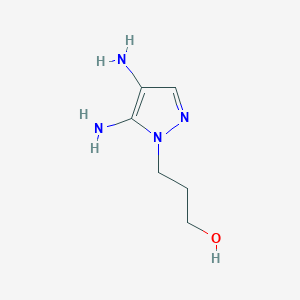
![3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)

